(1-Chloroisoquinolin-5-yl)boronic acid

Description

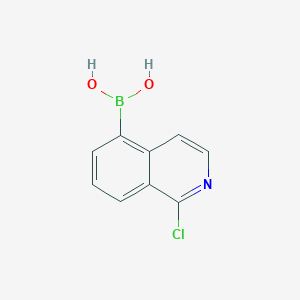

Structure

2D Structure

Properties

IUPAC Name |

(1-chloroisoquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGOMCNOTJWYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN=C(C2=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Chloroisoquinolines

The most widely adopted approach for synthesizing (1-Chloroisoquinolin-5-yl)boronic acid involves palladium-catalyzed borylation of the corresponding chloroisoquinoline precursor using bis(pinacolato)diboron (B2(pin)2) as the boron source.

- Catalyst: Pd(0) or Pd(II) complexes, such as Pd(OAc)2 or Pd2(dba)3.

- Ligands: Phosphine ligands like XPhos have been shown to enhance yields.

- Base: Potassium acetate (KOAc) is commonly used.

- Solvent: 1,4-Dioxane is typical.

- Temperature: Moderate heating (around 80–100 °C).

Mechanism: The catalytic cycle involves oxidative addition of the chloroisoquinoline to Pd(0), transmetallation with B2(pin)2, and reductive elimination to form the boronate ester intermediate.

Conversion of Boronate Esters to Boronic Acid

The initial product from the borylation step is typically a boronic ester (pinacol boronate). This intermediate is then hydrolyzed or converted into the corresponding boronic acid.

- Hydrolysis: Treatment with aqueous silica gel or mild acidic conditions converts the boronate ester to the free boronic acid.

- Alternative Routes: Conversion via trifluoroborate salts (using KHF2) followed by hydrolysis can also be employed.

Representative Data from Recent Research

A recent study on the borylation of chloroquinolines, structurally related to isoquinolines, provides a valuable model for the preparation of this compound. The reaction optimization and substrate scope are summarized below:

| Entry | Pd Source | Ligand | Base | Yield (%) of Boronate Ester |

|---|---|---|---|---|

| 1 | Pd2(dba)3 (5 mol%) | XPhos | KOAc | Trace |

| 2 | Pd(OAc)2 (5 mol%) | XPhos | KOAc | 32–35 |

| 3 | Pd(OAc)2 (2 mol%) | XPhos | KOAc | Up to 70 (gram scale) |

Reaction conditions: 0.5–1 mmol chloroquinoline, 1.5 equiv B2(pin)2, 2 equiv KOAc, 1,4-dioxane solvent, 80–100 °C, 12–24 h.

The addition of XPhos ligand significantly improves the catalytic activity, especially for less reactive chloro-substrates. The method tolerates various functional groups, including esters, amides, nitriles, and methoxy substituents, which is promising for complex isoquinoline derivatives.

Specific Considerations for this compound

While direct literature on this compound is limited, the structural similarity to chloroquinolines allows extrapolation from the above methodology:

- Starting Material: 1-Chloroisoquinoline or 1-chloroisoquinolin-5-yl halide derivatives.

- Borylation Step: Pd-catalyzed borylation with B2(pin)2 under optimized conditions (Pd(OAc)2/XPhos/KOAc/1,4-dioxane).

- Isolation: The boronate ester intermediate is isolated and then hydrolyzed to the boronic acid using silica gel in ethyl acetate/water or mild acidic aqueous conditions.

- Yields: Expected yields range from moderate to good (50–70%), depending on substrate purity and reaction optimization.

Alternative Preparation Methods

Other classical methods for preparing arylboronic acids, which may be adapted for this compound, include:

- Lithiation/Borylation: Directed ortho-lithiation of isoquinoline followed by quenching with trialkyl borates. This method requires careful control of regioselectivity and is less practical for chloro-substituted isoquinolines due to potential halogen-metal exchange.

- Hydroboration of Isoquinoline Derivatives: Less common and more challenging due to aromaticity and functional group sensitivity.

- Aryldiazonium Salt Borylation: Conversion of isoquinoline amines to diazonium salts followed by borylation; however, this route is more complex and less direct.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pd-Catalyzed Borylation (B2(pin)2) | Pd(OAc)2, XPhos, KOAc, 1,4-dioxane, 80–100 °C | High selectivity, functional group tolerance, scalable | Requires Pd catalyst, ligand optimization |

| Lithiation/Borylation | n-BuLi, trialkyl borate | Direct access to boronic acid | Regioselectivity issues, harsh conditions |

| Diazonium Salt Borylation | Aryldiazonium tetrafluoroborate, Pd catalyst | High reactivity | Multi-step, sensitive intermediates |

| Hydrolysis of Boronate Esters | Silica gel, aqueous acidic medium | Mild conditions, simple | Requires prior boronate ester synthesis |

Research Findings and Practical Recommendations

- The Pd-catalyzed borylation using bis(pinacolato)diboron is the most efficient and practical method for synthesizing this compound.

- Ligand choice (XPhos) and base (KOAc) are critical for maximizing yield.

- The reaction tolerates various substituents, allowing synthesis of functionalized boronic acid derivatives.

- Hydrolysis of the boronate ester intermediate to the boronic acid is straightforward and high-yielding.

- Scale-up to gram quantities has been demonstrated with minimal loss in yield, indicating robustness.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroisoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The chlorine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Boronic Esters: Formed from oxidation reactions.

Substituted Isoquinolines: Formed from nucleophilic substitution reactions

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (1-Chloroisoquinolin-5-yl)boronic acid, have been explored for their potential in cancer therapeutics. The introduction of boronic acid moieties into drug candidates can enhance their efficacy by modifying selectivity and pharmacokinetic properties. For example, they can inhibit proteasome activity, similar to the FDA-approved drug bortezomib, which targets multiple myeloma and other cancers .

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. These compounds can disrupt bacterial cell wall synthesis or interfere with viral replication mechanisms. The incorporation of this compound into lead compounds could lead to novel antibiotics or antiviral agents .

Drug Delivery Systems

The unique properties of boronic acids allow their use in targeted drug delivery systems. They can form reversible covalent bonds with diols present in biological molecules, facilitating controlled release mechanisms. This property is particularly useful in designing smart drug delivery systems that respond to specific physiological conditions .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling Reactions

this compound serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The versatility of this compound enables the construction of various biaryl compounds essential in medicinal chemistry .

Synthesis of Heterocyclic Compounds

The compound can also be utilized in synthesizing other heterocyclic compounds. Its ability to undergo palladium-catalyzed reactions makes it an essential reagent for creating diverse molecular architectures that are important in drug discovery .

Case Studies

Mechanism of Action

The mechanism of action of (1-Chloroisoquinolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. The boronic acid group acts as an electrophile, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural Analogues: Halogen and Position Variations

Table 1: Structural Analogues of (1-Chloroisoquinolin-5-yl)boronic Acid

Key Observations :

- Chlorine Position: Chlorine at position 1 (vs.

- Halogen Type: Fluorine analogues (e.g., 6-Fluoroisoquinolin-8-yl) exhibit stronger electron-withdrawing effects, which may lower pKa further compared to chlorine derivatives .

Reactivity and pKa Trends

Boronic acid reactivity is influenced by substituents:

- pKa Values: Chlorine’s electron-withdrawing effect reduces the pKa of this compound compared to non-halogenated analogues. For example, isoquinolin-5-ylboronic acid has a pKa of ~8.5 , while the chlorinated derivative is estimated to have a pKa of ~7.5–8.0, enhancing its reactivity at physiological pH .

- Suzuki-Miyaura Coupling: Chlorinated derivatives show slower reaction kinetics compared to non-halogenated counterparts due to steric effects but offer better regioselectivity .

Table 2: Reactivity Comparison

| Compound | pKa | Suzuki Coupling Yield (%) | Diol Binding Affinity (Kd, mM) |

|---|---|---|---|

| Isoquinolin-5-ylboronic acid | ~8.5 | 85–90 | 0.8–1.2 |

| This compound | ~7.8 | 70–75 | 1.5–2.0 |

| (6-Fluoroisoquinolin-8-yl)boronic acid | ~7.2 | 65–70 | 2.5–3.0 |

Anticancer Potential:

- This compound’s cytotoxicity is hypothesized to arise from proteasome inhibition, similar to bortezomib, a boronic acid-based drug .

- Comparison with Phenanthren-9-yl boronic acid: The latter shows sub-micromolar IC₅₀ values in triple-negative breast cancer (4T1 cells), while chlorinated isoquinoline derivatives may require higher concentrations due to reduced cell permeability .

Antifungal Activity:

- In silico studies suggest that methoxyethyl phenoxy boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .

Biological Activity

(1-Chloroisoquinolin-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of an isoquinoline ring substituted at the 1-position with a chlorine atom and at the 5-position with a boronic acid group. Its chemical formula is . The presence of the boronic acid group allows for versatile reactivity, making it a valuable building block in the synthesis of various bioactive compounds.

Antitumor Activity

Research indicates that this compound and its derivatives exhibit promising antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest. For instance, derivatives have been noted for their effects on specific cancer cell lines, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

The isoquinoline structure is often associated with antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The boronic acid functionality allows for specific interactions with enzymes, particularly those involved in metabolic processes. Studies have highlighted its potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

- Borylation of Isoquinoline Derivatives : Utilizing transition metal catalysis to introduce the boronic acid group.

- Halogen Exchange Reactions : Substituting different halogens to achieve desired reactivity profiles.

These methods underscore the compound's versatility in medicinal chemistry applications.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound revealed that it exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, suggesting a potential therapeutic window for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound showed effective inhibition at concentrations ranging from 5 to 20 mg/mL, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromoisoquinoline | Bromine substitution on isoquinoline | Different reactivity patterns |

| Isoquinoline-5-boronic acid | Boronic acid at position 5 without chlorine | Lacks halogen functionality |

| 1-Nitroisoquinoline | Nitro group at position 1 | Potentially different biological activities |

| 2-Chloroisoquinoline | Chlorine substitution at position 2 | Different regioselectivity compared to target |

| 3-(Trifluoromethyl)isoquinoline | Trifluoromethyl group at position 3 | Enhanced lipophilicity affecting bioactivity |

The uniqueness of this compound lies in its combination of a chloro substituent and a boronic acid group, enhancing its reactivity compared to other similar compounds.

Q & A

Q. What are the key synthetic routes for (1-Chloroisoquinolin-5-yl)boronic acid, and how can purity be ensured during synthesis?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where aryl halides react with boronic acids under palladium catalysis. For purity, employ column chromatography followed by recrystallization, and validate using NMR (¹H, ¹³C, ¹¹B) and LC-MS/MS to detect impurities below 1 ppm . Ensure inert conditions to prevent boronic acid oxidation.

Q. How can researchers detect and quantify trace impurities in this compound?

Use triple quadrupole LC-MS/MS in MRM mode for high sensitivity and specificity. Derivatization-free methods reduce sample preparation time. Validate parameters per ICH guidelines , including LOD (≤0.1 ppm), LOQ (≤0.3 ppm), and linearity (R² >0.99) over 0.1–10 ppm. Calibrate against reference standards of structurally similar boronic acids .

Q. What role does this compound play in cross-coupling reactions for drug discovery?

The boronic acid moiety enables C–C bond formation in Suzuki reactions, critical for synthesizing complex heterocycles. Optimize conditions (e.g., Pd catalyst, base, solvent) to enhance yield and regioselectivity. The chloro substituent may influence electronic effects, requiring tailored ligands (e.g., SPhos) for sterically hindered substrates .

Q. How does the compound interact with diols, and what experimental setups validate these interactions?

The boronic acid forms reversible esters with 1,2- or 1,3-diols (e.g., sugars). Use fluorescence titrations or surface plasmon resonance (SPR) to measure binding constants (Ka). For kinetic studies, employ stopped-flow spectroscopy to determine kon/koff rates (e.g., kon ~10³–10⁴ M⁻¹s⁻¹ for fructose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding kinetics between this compound and structurally similar analogs?

Discrepancies in kon/Ka values may arise from electronic effects (Cl substituent) or steric hindrance. Conduct computational modeling (DFT) to compare transition states. Validate experimentally via competitive binding assays with diols (e.g., D-fructose vs. D-glucose) under physiological pH .

Q. What methodologies enable the use of this compound in optical chemosensors for real-time glucose monitoring?

Integrate the boronic acid into fluorophore-quencher systems (e.g., with rhodamine). Optimize sensor response via pH tuning (pKa ~7.6) and validate selectivity against interfering analytes (e.g., ascorbic acid) using HPLC post-column derivatization . Nanoscale self-assembly can enhance signal-to-noise ratios .

Q. How might the chloro and isoquinoline moieties enhance enzyme inhibition in cancer therapeutics?

The chloro group increases electrophilicity, promoting covalent interactions with catalytic residues (e.g., proteases). The isoquinoline scaffold mimics purine bases, enabling ATP-binding site inhibition. Test against PI3K/AKT pathways using glioblastoma cell assays (IC₅₀ determination) and compare with non-chlorinated analogs .

Q. Can this compound control selectivity in formose reactions for prebiotic sugar synthesis?

Yes, boronic acids stabilize specific sugar boronate esters. Use macromolecular boronic acid polymers (e.g., pVPB/NaSS) to modulate reaction pathways. Monitor selectivity via GC-MS and compare yields of ribose vs. glucose under varying pH/Ca²⁺ conditions .

Q. What strategies enable photoswitchable binding of this compound for dynamic covalent chemistry?

Introduce azobenzene moieties ortho to the boronic acid. Irradiation with visible light (λ = 450–650 nm) shifts E/Z isomerization, altering diol binding affinity (ΔKa >20-fold). Characterize using UV-vis spectroscopy and DOSY NMR to correlate isomer ratios with ester stability .

Q. How do secondary interactions affect glycoprotein binding studies with this boronic acid?

Non-specific interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigate by using low-ionic-strength buffers (e.g., Tris-HCl) and competitive eluents (e.g., sorbitol). Validate via SPR with glycoprotein/non-glycoprotein pairs (e.g., RNase B vs. RNase A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.